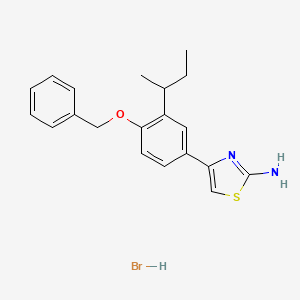
4-(4-(Benzyloxy)-3-(sec-butyl)phenyl)thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, an amine group, and a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenylmethoxyphenyl group and the butan-2-yl substituent. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
- (3-butan-2-yl-4-phenylmethoxyphenyl)-(4-ethoxyphenyl)diazene
Uniqueness
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenylmethoxyphenyl moiety differentiate it from similar compounds, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C20H23BrN2OS |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C20H22N2OS.BrH/c1-3-14(2)17-11-16(18-13-24-20(21)22-18)9-10-19(17)23-12-15-7-5-4-6-8-15;/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22);1H |
InChI Key |
GXYYGUFOXFGTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


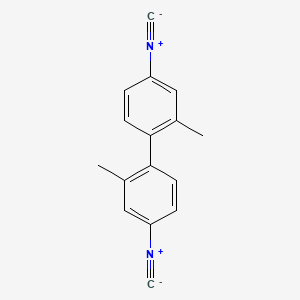
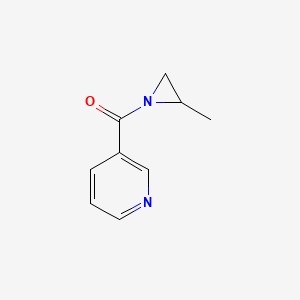

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
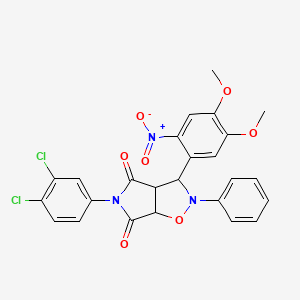

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
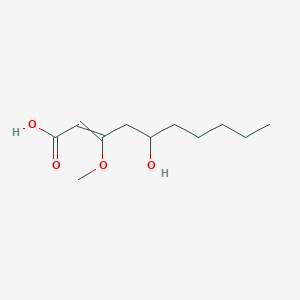
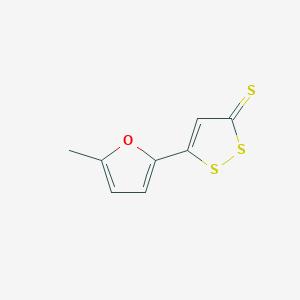
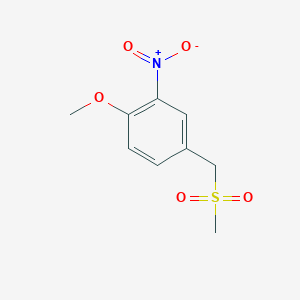
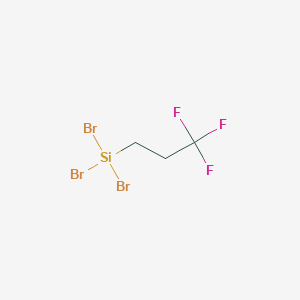
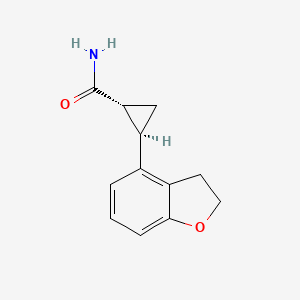
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
